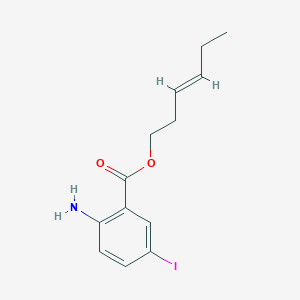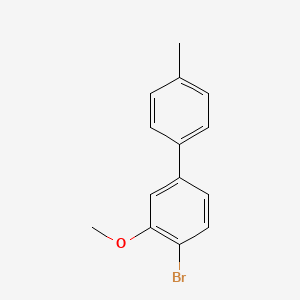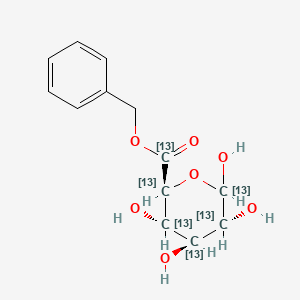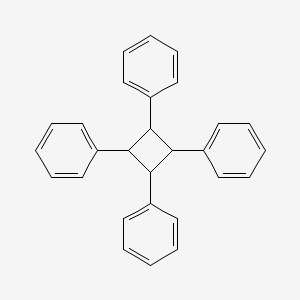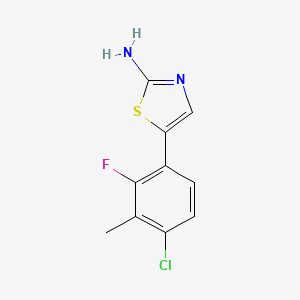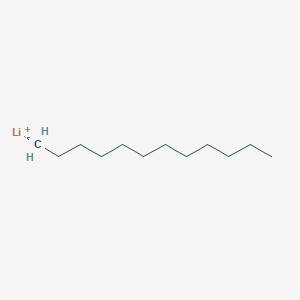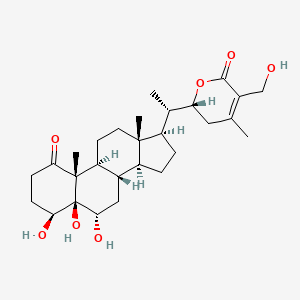
Somnifericin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Somnifericin involves the extraction of Withania somnifera roots, which are rich in withanolides . The extraction process typically involves the use of solvents such as ethanol, methanol, or water under controlled conditions . The roots are dried, powdered, and subjected to solvent extraction, followed by purification steps such as chromatography to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction techniques but on a larger scale. Advanced methods such as supercritical fluid extraction and microwave-assisted extraction are employed to enhance yield and purity . These methods are optimized for efficiency and scalability to meet industrial demands .
Analyse Des Réactions Chimiques
Types of Reactions: Somnifericin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying its structure to enhance its bioactivity or to synthesize derivatives for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound include various withanolide derivatives, which exhibit enhanced or modified biological activities . These derivatives are studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Somnifericin has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a lead compound for drug development . In biology, it is investigated for its role in cellular processes and its potential as an anti-cancer agent . In medicine, this compound is explored for its therapeutic effects, including anti-inflammatory, immunomodulatory, and neuroprotective properties . In industry, it is used in the formulation of dietary supplements and functional foods .
Mécanisme D'action
The mechanism of action of Somnifericin involves its interaction with various molecular targets and pathways . It exerts its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis . This compound binds to specific receptors and enzymes, leading to the activation or inhibition of downstream signaling cascades .
Comparaison Avec Des Composés Similaires
Somnifericin is unique among withanolides due to its specific structural features and bioactivity . Similar compounds include withaferin A, withanolide D, and withanolide E, which also exhibit therapeutic properties but differ in their molecular structures and mechanisms of action . The uniqueness of this compound lies in its potent anti-cancer and neuroprotective effects, which are being extensively studied for potential clinical applications .
Propriétés
Formule moléculaire |
C28H42O7 |
|---|---|
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
(2R)-5-(hydroxymethyl)-4-methyl-2-[(1S)-1-[(4S,5R,6S,8S,9S,10R,13S,14S,17R)-4,5,6-trihydroxy-10,13-dimethyl-1-oxo-3,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H42O7/c1-14-11-21(35-25(33)17(14)13-29)15(2)18-5-6-19-16-12-24(32)28(34)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h15-16,18-21,23-24,29,31-32,34H,5-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24-,26+,27-,28+/m0/s1 |
Clé InChI |
RYHUVBZFHPPSHQ-DAKZBPTQSA-N |
SMILES isomérique |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@]5([C@@]4(C(=O)CC[C@@H]5O)C)O)O)C)CO |
SMILES canonique |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)CCC5O)C)O)O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


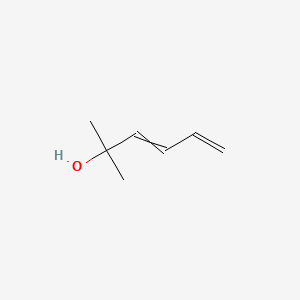
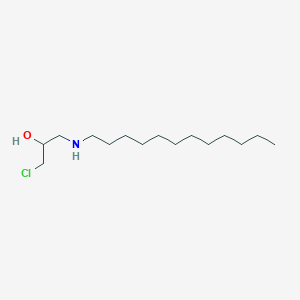
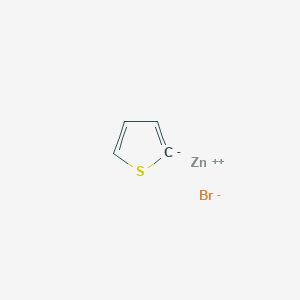
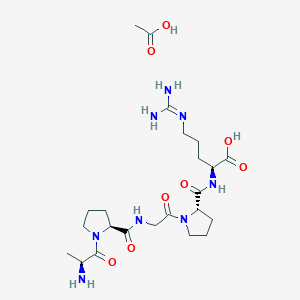
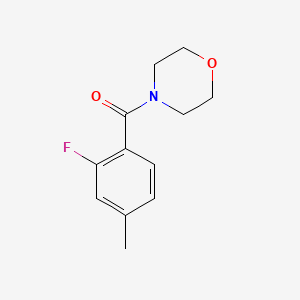
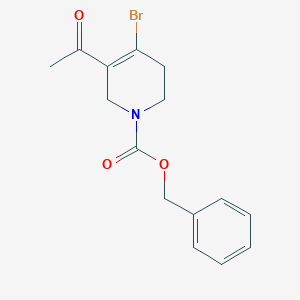
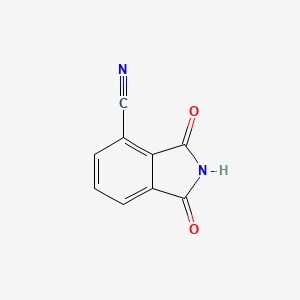
![Quino[6,5-f]quinoline](/img/structure/B14758242.png)
